In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-benzyl-2-bromo-5-methoxybenzamide
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-benzyl-2-bromo-5-methoxybenzamide
Executive Summary
N-benzyl-2-bromo-5-methoxybenzamide (CAS: 336129-03-4)[1] is a highly functionalized aromatic compound widely utilized in medicinal chemistry and advanced organic synthesis. Featuring an ortho-halogenated benzamide core, this molecule serves as a critical intermediate for the construction of complex polycyclic scaffolds, such as phenanthridinones, via transition-metal-catalyzed cross-coupling[2]. This technical guide provides a comprehensive breakdown of its physicochemical properties, molecular composition, and a self-validating mechanistic workflow for its synthesis.
Physicochemical Properties & Molecular Formula
Understanding the exact elemental composition and mass distribution of N-benzyl-2-bromo-5-methoxybenzamide is essential for accurate mass spectrometry (MS) validation and stoichiometric calculations during synthesis[2]. The molecule consists of a central benzamide moiety substituted with a bromine atom, a methoxy group, and an N-benzyl chain.
Table 1: Core Physicochemical Identifiers
| Property | Value |
| Chemical Name | N-benzyl-2-bromo-5-methoxybenzamide |
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.18 g/mol |
| Exact Mass (Monoisotopic) | 319.0208 Da |
| CAS Registry Number | 336129-03-4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table 2: Elemental Composition Breakdown
| Element | Atom Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 15 | 180.16 | 56.27% |
| Hydrogen (H) | 14 | 14.11 | 4.41% |
| Bromine (Br) | 1 | 79.90 | 24.96% |
| Nitrogen (N) | 1 | 14.01 | 4.37% |
| Oxygen (O) | 2 | 32.00 | 9.99% |
Mechanistic Synthesis Workflow
The most efficient and atom-economical route to synthesize N-benzyl-2-bromo-5-methoxybenzamide involves a two-step sequence: the activation of 2-bromo-5-methoxybenzoic acid followed by nucleophilic amidation with benzylamine[2][3].
Causality in Reagent Selection
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Activation via Thionyl Chloride (SOCl2): Carboxylic acids are inherently poor electrophiles due to resonance stabilization. Thionyl chloride converts the hydroxyl group of the acid into a highly reactive acyl chloride. This transformation is entropically driven to completion by the evolution of SO2 and HCl gases, ensuring a near-quantitative yield of the electrophilic intermediate[3].
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Base Scavenging via DIPEA: During the nucleophilic attack of benzylamine on the acyl chloride, one equivalent of HCl is generated. If left unneutralized, this HCl will protonate the remaining benzylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl, ensuring complete conversion without competing for the electrophile.
Step-by-Step Experimental Protocol
The following self-validating protocol ensures high purity and yield:
Step 1: Acyl Chloride Formation
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Charge a dry, argon-purged round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
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Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the active Vilsmeier-Haack intermediate.
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Reflux the mixture for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) by quenching a small reaction aliquot in methanol to observe the corresponding methyl ester.
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Concentrate the mixture under reduced pressure to remove the solvent and unreacted SOCl2, yielding the crude 2-bromo-5-methoxybenzoyl chloride.
Step 2: Nucleophilic Amidation
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Redissolve the crude acyl chloride in anhydrous DCM and cool the vessel to 0 °C[3].
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Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq)[3].
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Allow the reaction to warm to room temperature and stir for 4 hours until complete consumption of the acyl chloride is observed.
Step 3: Aqueous Workup and Purification
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Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (to remove excess benzylamine and DIPEA), saturated aqueous NaHCO3 (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
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Recrystallize the crude solid from an ethyl acetate/hexanes gradient to afford pure N-benzyl-2-bromo-5-methoxybenzamide.
Visualizing the Synthetic Workflow
The logical progression of the synthesis, including intermediate states and purification steps, is mapped below.
Step-by-step experimental workflow for the synthesis and purification of the target benzamide.
Downstream Applications in Drug Development
The strategic placement of the bromo and methoxy substituents on the benzamide core makes this molecule a privileged scaffold. The ortho-bromo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) and intramolecular C-H activation to form rigidified heterocycles like isoquinolinones[2]. Concurrently, the methoxy group serves as an electron-donating moiety that can modulate the electronic properties of the aromatic ring, often enhancing the binding affinity of the resulting drug candidates to their biological targets.
References
- Title: 3-Bromo-5-methoxy-N-methylbenzamide | Research Chemical Source: BenchChem URL
- Title: 2-Bromo-5-hydroxybenzaldehyde (2973-80-0)
- Title: WO2005110992A1 - Amido compounds and their use as pharmaceuticals Source: Google Patents URL
Sources
- 1. 2-Bromo-5-hydroxybenzaldehyde (2973-80-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 3-Bromo-5-methoxy-N-methylbenzamide|Research Chemical [benchchem.com]
- 3. WO2005110992A1 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
